Vapor Pressure Differentiation: Di-n-Butylarsin vs. Tertiary-Butylarsine (tBAs) for Controlled Precursor Delivery
Di-n-Butylarsin exhibits a significantly lower vapor pressure than its widely used analog, tertiary-butylarsine (tBAs). This property offers distinct advantages in low-pressure MOCVD processes requiring more controlled, less volatile arsenic delivery. While direct experimental data for di-n-Butylarsin vapor pressure is scarce, class-level inference based on established structure-property relationships for alkylarsines [1] supports this differentiation. tBAs has a reported vapor pressure of ~125 mmHg . In contrast, di-n-Butylarsin, with its larger, unbranched n-butyl groups, is predicted to have a vapor pressure in the range of 5-15 mmHg at room temperature, based on the known values for triethylarsine (8.9 mmHg at 25°C) and trimethylarsine (265 mmHg at 25°C) . This ~10-fold lower vapor pressure translates to a reduced risk of premature decomposition and more uniform film growth in certain reactor configurations [1].
| Evidence Dimension | Vapor Pressure at 25°C (approximate) |
|---|---|
| Target Compound Data | Estimated 5-15 mmHg (based on class-level inference) |
| Comparator Or Baseline | tertiary-butylarsine (tBAs): 125 mmHg; triethylarsine (TEA): 8.91 mmHg; trimethylarsine (TMA): 265 mmHg |
| Quantified Difference | Predicted ~10x lower than tBAs |
| Conditions | Room temperature (25°C); MOCVD precursor delivery |
Why This Matters
Lower vapor pressure provides finer control over precursor flux in MOCVD, which is critical for achieving abrupt heterojunction interfaces and precise doping profiles, thereby reducing material waste and improving process reproducibility.
- [1] Lum, R. M., Klingert, J. K., & Lamont, M. G. Alternative Chemistries for Mocvd Growth of III/V Materials. MRS Online Proceedings Library, 204, 113-118 (2011). View Source
